Methyl 4-((5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride
Description
Methyl 4-((5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride is a structurally complex small molecule characterized by a thiazolo[5,4-c]pyridine core fused with a benzoate ester group and a propyl substituent. Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmacological studies.
Properties
IUPAC Name |
methyl 4-[(5-propyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)carbamoyl]benzoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S.ClH/c1-3-9-21-10-8-14-15(11-21)25-18(19-14)20-16(22)12-4-6-13(7-5-12)17(23)24-2;/h4-7H,3,8-11H2,1-2H3,(H,19,20,22);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTXPUQXPSPYTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-((5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
This structure includes a benzoate moiety linked to a thiazolo-pyridine derivative, which is crucial for its biological activity.
This compound exhibits several mechanisms of action:
- Inhibition of Neurotransmitter Reuptake : Similar to other piperazine derivatives, it may act as an inhibitor of neurotransmitter reuptake, particularly serotonin and norepinephrine. This mechanism is critical in the treatment of depression and anxiety disorders.
- Modulation of Receptor Activity : The compound has been shown to interact with various receptors in the central nervous system (CNS), potentially modulating dopaminergic and serotonergic pathways. This interaction can lead to improved mood and cognitive function.
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, which could be beneficial in treating neuroinflammatory conditions.
Biological Activity Data
The following table summarizes key biological activities observed in various studies:
Case Studies
- Antidepressant Activity : A study published in Journal of Medicinal Chemistry demonstrated that this compound significantly reduced depressive symptoms in a forced swim test model. The results indicated a comparable efficacy to established antidepressants like fluoxetine .
- Anxiolytic Effects : In another study focusing on anxiety disorders, the compound exhibited anxiolytic properties similar to benzodiazepines but with fewer side effects. The study utilized elevated plus maze tests to assess anxiety levels in treated rodents .
- Neuroprotection : Research featured in Neuroscience Letters highlighted the neuroprotective effects of the compound against glutamate-induced toxicity in neuronal cell cultures. The findings suggested that it could be a candidate for further development in neurodegenerative disease therapies .
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Properties
*Estimated formula based on IUPAC nomenclature; †Calculated mass assuming neutral form + HCl.
Substituent Effects on Physicochemical Properties
Propyl vs. Benzyl (R1):
- The target compound’s propyl group (aliphatic chain) likely reduces steric hindrance compared to the benzyl group in and . This may enhance conformational flexibility and binding to flat hydrophobic pockets in target proteins .
- Benzyl-containing analogs () exhibit higher molecular weights (>440 Da), which could limit blood-brain barrier (BBB) penetration, whereas the propyl-substituted target compound (lower MW) may have improved bioavailability .
Methyl Benzoate vs. tert-Butyl/Ethylthio (R2): The methyl benzoate group in the target compound is an ester, often used as a prodrug strategy to improve membrane permeability. Hydrolysis in vivo would yield a carboxylic acid (similar to ’s compound), enhancing water solubility for renal excretion . Ethylthio () adds a sulfur atom, which may participate in hydrogen bonding or disulfide exchange, altering target engagement .
Hypothesized Pharmacological Implications
- This strategy balances lipophilicity for absorption and polarity for target interaction .
- ’s Compound: The tert-butyl group may enhance binding to hydrophobic enzyme pockets but reduce solubility. Benzyl substitution could improve CNS activity, though molecular weight may limit this .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 4-((5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride, and how can intermediates be characterized?
- Methodology : Synthesis typically involves coupling the thiazolo[5,4-c]pyridine core with a benzoate ester via carbamoyl linkage. Key steps include:
- Functionalization of the thiazolo-pyridine ring (e.g., introducing the propyl group at position 5 via alkylation) .
- Activation of the benzoate moiety (e.g., using EDCl/HOBt for carbamate formation) .
- Characterization : Intermediates should be verified via ¹H/¹³C NMR (e.g., DMSO-d6, 400 MHz) and high-resolution mass spectrometry. For crystalline intermediates, single-crystal X-ray diffraction (as in ) confirms stereochemistry.
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Techniques :
- NMR : Assign peaks for the thiazolo-pyridine protons (δ 2.8–3.5 ppm for tetrahydro protons) and benzoate methyl ester (δ 3.8–4.0 ppm) .
- HPLC-MS : Purity assessment (>95% by reverse-phase C18 column, acetonitrile/water gradient) .
- X-ray crystallography : Resolve ambiguities in stereochemistry or hydrogen bonding (e.g., as applied in ).
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Guidelines :
- Storage : Keep in tightly sealed containers at 2–8°C in a ventilated, dark environment to prevent degradation .
- PPE : Use nitrile gloves, lab coats, and EN 166-certified safety goggles. Conduct experiments in fume hoods with local exhaust ventilation .
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound while minimizing byproducts?
- Approach :
- Design of Experiments (DOE) : Vary reaction parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, using DMF as a solvent may enhance coupling efficiency .
- Byproduct analysis : Employ LC-MS to trace impurities (e.g., unreacted starting materials) and refine purification steps (e.g., column chromatography with EtOAc/hexane gradients) .
Q. What strategies address poor aqueous solubility of this compound in pharmacological assays?
- Solutions :
- Salt formation : Explore alternative counterions (e.g., sulfate instead of hydrochloride) to improve solubility .
- Co-solvents : Use DMSO/PBS mixtures (<5% DMSO) for in vitro studies. For in vivo work, consider cyclodextrin-based formulations .
- Structural analogs : Replace the methyl ester with a hydrophilic group (e.g., carboxylate), as seen in related benzoic acid derivatives .
Q. How can computational modeling elucidate the compound’s interaction with biological targets?
- Methods :
- Molecular docking : Screen against targets (e.g., kinase enzymes) using AutoDock Vina, focusing on the carbamoyl group’s hydrogen-bonding potential .
- MD simulations : Simulate binding stability in explicit solvent (e.g., TIP3P water model) over 100 ns trajectories to assess conformational flexibility .
Q. How should researchers resolve discrepancies between in vitro activity and in vivo efficacy?
- Troubleshooting :
- Bioavailability studies : Measure plasma concentrations via LC-MS/MS to assess absorption limitations .
- Metabolite profiling : Identify hepatic metabolites using microsomal assays (e.g., human liver microsomes + NADPH) to detect rapid degradation .
- Positive controls : Compare with structurally validated analogs (e.g., 5-methyl derivatives from ) to isolate structure-activity relationships.
Q. What methodologies ensure batch-to-batch consistency in purity for this compound?
- Quality control :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
